molecular formula C21H26N6O B8026655 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol

2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol

Cat. No.: B8026655
M. Wt: 378.5 g/mol
InChI Key: QEZSTMBPNOIMOH-UHFFFAOYSA-N
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Description

2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol is a chemical compound supplied for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are particularly interested in this compound due to its structural relation to a class of 2-aryl-1H-pyrazole-S-DACO derivatives that have demonstrated significant biological activity. A key area of investigation is its potential as an antiviral agent. Scientific studies on closely related analogs have shown that these compounds can act as novel inhibitors targeting the Dengue virus NS5 protein, which is a crucial nonstructural protein for viral replication . The core pyrimidine and pyrazole structure is also found in other compounds evaluated for activity against HIV-1, suggesting a potential research application in broader antiviral discovery . The structural motif of a 5-cyclohexyl-1H-pyrazole is known to be critical for maintaining this antiviral potency, making this compound a valuable building block or reference standard for medicinal chemistry and drug discovery programs . This product is offered as a reference standard to support such scientific investigations.

Properties

IUPAC Name

2-[4-[[4-[(5-cyclohexyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c28-13-11-15-6-8-17(9-7-15)23-21-22-12-10-19(25-21)24-20-14-18(26-27-20)16-4-2-1-3-5-16/h6-10,12,14,16,28H,1-5,11,13H2,(H3,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZSTMBPNOIMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol involves a multi-step organic synthesis process, typically beginning with the construction of the 5-Cyclohexyl-1H-pyrazole core. Subsequent steps include functionalization of the pyrazole ring, coupling with a pyrimidine derivative, and final attachment of the phenyl ethanol moiety. The reaction conditions often require specific catalysts, controlled temperatures, and purification steps to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound generally involve scalable synthetic routes optimized for cost-efficiency and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form oxidized derivatives.

  • Reduction: : Reduction processes to alter specific functional groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitutions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in reactions involving 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Substitution reagents including halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives that retain the core structure but with modified functional groups.

Scientific Research Applications

This compound has significant scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe and in drug discovery.

  • Medicine: : Explored for therapeutic applications due to its potential bioactivity.

  • Industry: : Applied in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to specific sites, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrimidine-pyrazole scaffold but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Purity/Yield
QK-4812 (Target) Cyclohexyl, Ethanol 443.53 Hydroxyl, Amine 95% purity
QK-4814 Cyclohexyl, 6-Methylpyrimidine, Acetonitrile 453.57 Nitrile, Amine 95% purity
2-(4-((4-((4-Aminobutyl)amino)-6-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)acetonitrile Cyclopropyl, Acetonitrile, Aminobutyl 447.54 Nitrile, Amine, Alkylamine Not reported
N-(4-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)propiolamide (3j) Cyclopropyl, Propiolamide 377.41 Alkyne, Amide 17% yield
Key Observations:

Cyclohexyl vs. Cyclopropyl derivatives (e.g., compound 3j ) may exhibit faster metabolic clearance due to reduced steric hindrance.

Ethanol vs. Acetonitrile/Propiolamide: The ethanol group in QK-4812 provides a hydroxyl moiety for hydrogen bonding, which could enhance target affinity in polar environments (e.g., kinase active sites) .

Pyrimidine Modifications :

  • QK-4814’s 6-methylpyrimidine may increase steric bulk, affecting binding to flat protein surfaces compared to the unsubstituted pyrimidine in QK-4812 .

Computational and Structural Analysis

  • Molecular Docking : Analogous compounds (e.g., Schiff base 20 ) are evaluated via docking to predict binding modes. QK-4812’s hydroxyl group may form hydrogen bonds with kinase catalytic lysine residues.
  • Software Tools : SHELX and Multiwfn are widely used for crystallographic and electronic structure analysis, respectively. These tools could elucidate QK-4812’s conformational preferences and charge distribution.

Biological Activity

The compound 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a modulator of various biological pathways. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by a complex arrangement involving a pyrazole ring, a pyrimidine moiety, and an ethanol side chain. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes that yield the desired heterocyclic frameworks.

Table 1: Chemical Structure of this compound

ComponentStructure
PyrazolePyrazole Structure
PyrimidinePyrimidine Structure
EthanolEthanol Structure

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer activity. Specifically, studies have shown that This compound acts as an effective antagonist of androgen receptors (AR), which are critical in the progression of prostate cancer. The compound demonstrated high affinity for AR and inhibited the proliferation of prostate cancer cell lines in vitro .

The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell growth and apoptosis. It is believed to interfere with AR-mediated transcriptional activity, leading to reduced tumor growth rates . Moreover, molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression .

In Vitro Studies

In vitro assays have shown that This compound exhibits potent anti-HIV activity as well. Compounds derived from similar structures have been reported to have EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV strains . This suggests a broad spectrum of antiviral activity.

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Preliminary results indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Prostate Cancer Treatment : A study evaluated the effects of similar compounds on AR-positive prostate cancer cells, demonstrating significant growth inhibition and apoptosis induction.
  • HIV Inhibition : Another study focused on the anti-HIV properties, where compounds structurally related to This compound showed promising results in reducing viral loads in infected cell lines.

Q & A

Q. What are the optimal synthetic routes for 2-(4-((4-((5-Cyclohexyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine-pyrazole hybrids typically involves multi-step reactions. Key steps include:

  • Amination : Reacting 5-cyclohexyl-1H-pyrazol-3-amine with chloropyrimidine derivatives under reflux in ethanol (2–16 hours, depending on substituents) .
  • Coupling : Introducing the phenyl ethanol moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Ethanol or dioxane is commonly used as a solvent with glacial acetic acid as a catalyst .
  • Purification : Crude products are filtered and recrystallized from ethanol or DMF-EtOH mixtures (1:1) to improve yield and purity .

Q. Optimization Strategies :

  • Vary reaction time (e.g., 12–24 hours for amination) and temperature (70–100°C) to balance yield and side-product formation.
  • Use catalytic bases (e.g., triethylamine) to enhance nucleophilicity in coupling steps.

Q. Table 1. Representative Reaction Conditions

StepSolventTime (h)Temp (°C)Yield (%)Reference
AminationEthanol12–1680–9060–75
CouplingDioxane2–410050–65
RecrystallizationDMF-EtOHRT85–90

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of pyrazole and pyrimidine rings. For example, pyrazole NH protons appear at δ 10–12 ppm in DMSO-d6_6 .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients to assess purity (>95%) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns (e.g., pyrimidine-amine interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell lines, concentrations). To address this:

  • Dose-Response Studies : Test the compound across a broad concentration range (e.g., 0.1–100 µM) to identify IC50_{50} variability .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
  • Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent controls (e.g., DMSO) to normalize results .

Q. What computational methods are suitable for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with therapeutic targets (e.g., kinases, DNA topoisomerases). Focus on the pyrimidine-pyrazole scaffold’s hydrogen-bonding capacity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability under physiological conditions .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How should researchers design experiments to assess the compound’s therapeutic potential against specific diseases?

Methodological Answer:

  • In Vitro Screening :
    • Anticancer Activity : Test against NCI-60 cell lines using sulforhodamine B (SRB) assays .
    • Antibacterial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • In Vivo Models :
    • Administer the compound (10–50 mg/kg) in xenograft mice to evaluate tumor growth inhibition. Monitor liver/kidney toxicity via serum ALT/AST levels .

Q. How can researchers address challenges in solubility and bioavailability during preclinical development?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA-based) .
  • Permeability Assays : Perform Caco-2 cell monolayer studies to predict intestinal absorption. Optimize logP values (target 2–3) via structural modifications (e.g., adding hydroxyl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.